![molecular formula C12H14 B1360297 5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 40562-09-2](/img/structure/B1360297.png)

5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Overview

Description

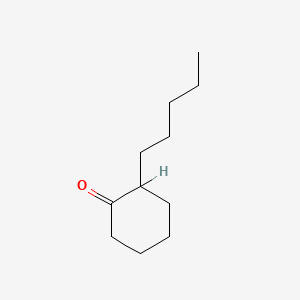

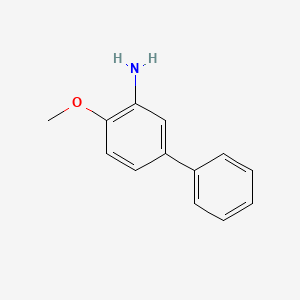

5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene, also known as 5-methylene-6,7,8,9-tetrahydro-5H-benzocycloheptene, is a chemical compound with the molecular formula C12H14 . It has a molecular weight of 158.24 .

Physical And Chemical Properties Analysis

5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Reactions : The compound undergoes various synthetic transformations. For instance, the synthesis of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene involved bromination of Aryl-Himachalene. The product was characterized using NMR, FT-IR spectroscopy, and X-ray diffraction, showcasing its structural complexity and potential for further chemical modifications (Edder et al., 2019).

Conformational Analysis : The conformational analysis of 5,9-propanobenzo[7]annulene derivatives, related to 5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene, was studied using molecular mechanics calculations and NMR data. This research aids in understanding the molecular shapes and preferred conformations of similar compounds (Camps et al., 1997).

Chemical Reactions and Properties

Bromination Reactions : The compound shows specific reactivity patterns in bromination reactions. The bromination of related compounds yielded dibromides with regio- and stereospecific formations, highlighting the selectivity of reactions involving double bonds in such structures (Balcı et al., 2007).

Utility in Synthesis : The compound is also used as a precursor or intermediate in synthesizing more complex structures. For example, an efficient synthesis of hexabromides, which serve as precursors for the preparation of functionalized benzo[8]annulenes, was described, demonstrating the compound's role in forming more advanced chemical structures (Tutar et al., 2004).

Advanced Applications

Photochromic Properties : The compound and its derivatives exhibit photochromic properties, which can be harnessed in various applications. For instance, a synthesized green cyclopentadiene-fused dimethyldihydropyrene exhibited photochromism, with the ability to switch forms upon irradiation with light. Such properties are valuable in the development of photoresponsive materials (Mitchell et al., 2004).

Multicomponent Reactions : The compound is involved in multicomponent reactions to create acceptor–donor–acceptor systems. This demonstrates its utility in forming compounds with varied electronic properties, useful in material science and electronic applications (Rong et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name |

5-methylidene-6,7,8,9-tetrahydrobenzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-10-6-2-3-7-11-8-4-5-9-12(10)11/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXLVNARLGNNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193579 | |

| Record name | 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene | |

CAS RN |

40562-09-2 | |

| Record name | 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040562092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)